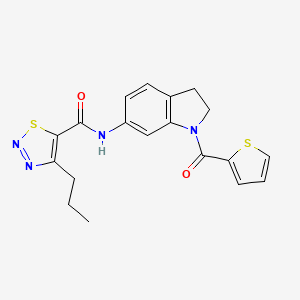

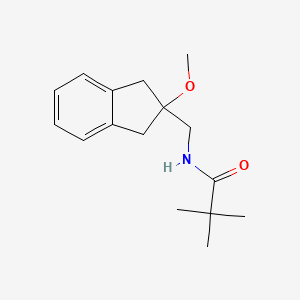

N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)pivalamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound "N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)pivalamide" is a chemical entity that may be related to the field of organic synthesis and medicinal chemistry. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds and methodologies that could be relevant for its synthesis and analysis.

Synthesis Analysis

The synthesis of related N-methoxy-N-methylamides, which are structurally similar to the compound , can be achieved through various methods. For instance, N-methoxy-N-methylcyanoformamide is synthesized from trimethylsilyl cyanide and N-methoxy-N-methylcarbamoylimidazole, which could potentially be adapted for the synthesis of the target compound . Additionally, the lateral lithiation of N-(2-methylbenzyl)pivalamide and subsequent reactions with electrophiles to yield substituted derivatives suggests a possible synthetic route for the target compound involving lithiation and electrophilic substitution .

Molecular Structure Analysis

The molecular structure of related compounds has been analyzed using X-ray diffraction and density functional theory (DFT) calculations. For example, a novel 3-acetoxy-2-methyl-N-(4-methoxyphenyl)benzamide was studied, and its crystal structure was determined to be in a triclinic system . This suggests that similar analytical techniques could be employed to determine the molecular structure of "this compound."

Chemical Reactions Analysis

The reactivity of similar compounds has been explored in the context of lithiation reactions. Unexpected variations in the site of lithiation were observed for N-(2-methoxybenzyl)pivalamide, indicating that the electronic environment of the molecule can significantly influence its reactivity . This information could be useful in predicting and controlling the chemical reactions of the target compound.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been investigated through experimental and theoretical methods. The antioxidant properties of a related benzamide were determined using DPPH free radical scavenging tests, and its electronic properties, such as HOMO and LUMO energies, were calculated using DFT . These methods could be applied to assess the properties of "this compound."

Scientific Research Applications

Cystic Fibrosis Therapy

N-(5-(2-(5-Chloro-2-methoxyphenylamino)thiazol-4-yl)-4-methylthiazol-2-yl)pivalamide, an analogue of the compound , showed promise in correcting defective cellular processing of the cystic fibrosis protein DeltaF508-CFTR. Constraining rotation about the bithiazole-tethering significantly affects corrector activity, highlighting the importance of molecular conformation in therapeutic efficacy (Yu et al., 2008).

Synthetic Chemistry Applications

The compound's related structures have been utilized in various synthetic chemistry applications, including lithiation reactions for ring substitution (Smith et al., 2012) and the synthesis of 2,3-disubstituted piperidines from (S)-methylpyroglutamate (Calvez et al., 1998). These studies illustrate the compound's versatility as a synthetic intermediate in creating complex molecular structures.

Weinreb Amide Utility

N-Methoxy-N-methylamide, also known as Weinreb amide, has been highlighted for its synthetic utility, serving as an excellent acylating agent for organolithium or organomagnesium reagents and as a robust equivalent for an aldehyde group. Its application spans across heterocyclic chemistry, total synthesis, and industrial-scale pharmaceutical production (Balasubramaniam & Aidhen, 2008).

Metabolic Studies

A study on the metabolism and hemoglobin adduct formation of acrylamide in humans offers insights into the metabolic pathways involved in the processing of compounds with structural similarities to N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)pivalamide. This research contributes to understanding the bioactivation and detoxification mechanisms of such compounds in the human body (Fennell et al., 2005).

Mechanism of Action

Target of Action

N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)pivalamide is a complex compound that has been found to interact with multiple receptors It is known that indole derivatives, which are structurally similar to this compound, have been found to bind with high affinity to multiple receptors .

Mode of Action

It is known that indole derivatives interact with their targets and cause a variety of biological changes . These changes can lead to various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more .

Biochemical Pathways

Indole derivatives are known to affect a variety of biochemical pathways due to their broad-spectrum biological activities . These pathways can lead to a variety of downstream effects, contributing to the compound’s therapeutic potential .

Result of Action

It is known that indole derivatives can have a variety of effects at the molecular and cellular level due to their broad-spectrum biological activities .

properties

IUPAC Name |

N-[(2-methoxy-1,3-dihydroinden-2-yl)methyl]-2,2-dimethylpropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO2/c1-15(2,3)14(18)17-11-16(19-4)9-12-7-5-6-8-13(12)10-16/h5-8H,9-11H2,1-4H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZPZKMLOCMJNMV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)NCC1(CC2=CC=CC=C2C1)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B2502956.png)

![(E)-4-(Dimethylamino)-N-[(5-phenyl-1,3-thiazol-2-yl)methyl]but-2-enamide](/img/structure/B2502959.png)

![2-[[4-(4-fluorophenyl)-5-[(1-methylpyrrol-2-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2502964.png)

![2-[[4-amino-6-[(4-methoxyphenyl)methyl]-5-oxo-1,2,4-triazin-3-yl]sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B2502965.png)

![[4-(3-Methylpyrazin-2-yl)morpholin-2-yl]-piperidin-1-ylmethanone](/img/structure/B2502968.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)propanamide](/img/no-structure.png)

![N-(2-(4-fluorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-phenylacetamide](/img/structure/B2502974.png)

![{[2-(4-Chlorophenoxy)-5-fluorophenyl]methyl}(ethyl)amine hydrochloride](/img/structure/B2502975.png)